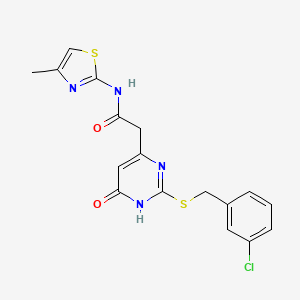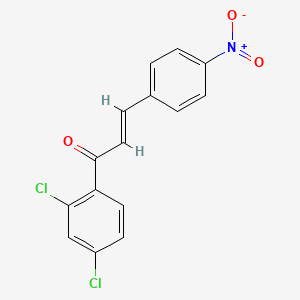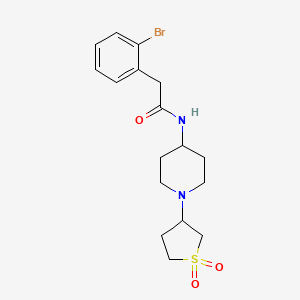
2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with bromophenyl and piperidinyl groups have been synthesized and analyzed for their potential as therapeutic agents, particularly in the context of anticancer and antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with different phenyl or thiophenyl fragments. For example, the synthesis of N-substituted derivatives of acetamide compounds bearing a piperidine moiety involves the reaction of benzenesulfonyl chloride with aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of a heterocyclic amide derivative was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and angles between different aromatic rings and the acetamide group. For instance, the dihedral angle between the mean planes of the bromophenyl and difluorophenyl rings in one compound is reported to be 66.4° . In another compound, the dihedral angle between the two benzene rings is 50.88° . These structural features are crucial as they can influence the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through their interactions with biological targets. For example, molecular docking analysis of an anticancer drug candidate showed targeting of the VEGFr receptor . The reactivity can also be inferred from the synthesis process, where different electrophiles are used to modify the piperidine nitrogen atom, suggesting a certain level of versatility in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The crystal structures are often stabilized by hydrogen bonds and other weak interactions, which are important for the compound's stability and biological activity . The compounds' biological activities, such as antimicrobial and anticancer properties, are typically evaluated through in vitro assays .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Asymmetric Synthesis : A study detailed the synthesis of enantiomerically pure 3-substituted piperidines from lactams, which could involve processes relevant to the synthesis or manipulation of compounds like the one , highlighting methods for achieving optical purity and diastereoselective substitution (Micouin et al., 1994).
Biologically Active Derivatives : Research into N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcased the synthesis of biologically active compounds, indicating potential applications in biochemistry and pharmaceuticals, particularly in enzyme inhibition (Khalid et al., 2014).
Antibacterial Activity : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This work points to the use of structurally similar compounds in developing new antibacterial agents (Iqbal et al., 2017).
Lactam Carbonyl Function Construction : The construction of lactam carbonyl function in 1,3-disubstituted piperidines was explored, showing the influence of substituents on lactam formation, which is crucial for the chemical manipulation and synthesis of complex piperidine derivatives (Fujii et al., 1977).
Pharmacological and Bioactive Insights
Pharmacological Evaluation : N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were designed and synthesized, evaluated for antibacterial and anti-enzymatic potential. This signifies the role of such compounds in medicinal chemistry for developing new therapeutic agents (Nafeesa et al., 2017).
Antimicrobial Activity : Synthesis of aminobenzylated Mannich bases from 3-bromobenzaldehyde and various nucleophiles, including acetamide, was reported. Their antimicrobial activity suggests potential applications in designing antimicrobial agents (Nimavat et al., 2004).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3S/c18-16-4-2-1-3-13(16)11-17(21)19-14-5-8-20(9-6-14)15-7-10-24(22,23)12-15/h1-4,14-15H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMHFKLKVCEBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




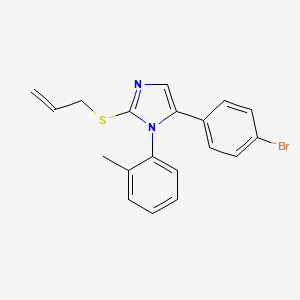
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)
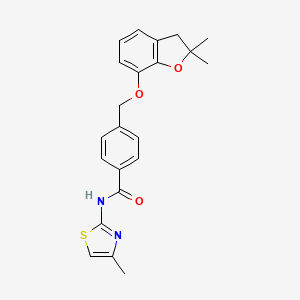
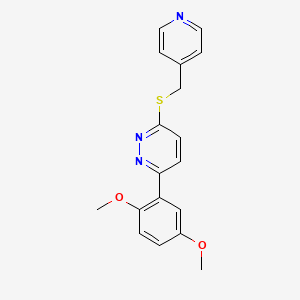
![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)
